N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1358416-60-0
VCID: VC5598418
InChI: InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-4-8-18(26)9-5-16)28-22-13-10-19(14-21(22)24)27-25(29)17-6-11-20(30-2)12-7-17/h4-15H,3H2,1-2H3,(H,27,29)
SMILES: CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Molecular Formula: C25H21FN2O3
Molecular Weight: 416.452

N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide

CAS No.: 1358416-60-0

Cat. No.: VC5598418

Molecular Formula: C25H21FN2O3

Molecular Weight: 416.452

* For research use only. Not for human or veterinary use.

N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-4-methoxybenzamide - 1358416-60-0

Specification

CAS No. 1358416-60-0
Molecular Formula C25H21FN2O3
Molecular Weight 416.452
IUPAC Name N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-4-methoxybenzamide
Standard InChI InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-4-8-18(26)9-5-16)28-22-13-10-19(14-21(22)24)27-25(29)17-6-11-20(30-2)12-7-17/h4-15H,3H2,1-2H3,(H,27,29)
Standard InChI Key NUCRYGUYTUHTLE-UHFFFAOYSA-N
SMILES CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a quinoline backbone substituted at three positions:

  • 4-Ethoxy group: An ethoxy (–OCH₂CH₃) moiety attached to the fourth position of the quinoline ring.

  • 2-(4-Fluorophenyl) group: A para-fluorinated phenyl ring bonded to the second position.

  • 6-4-Methoxybenzamide: A benzamide group with a methoxy (–OCH₃) substituent at the para position, linked via an amide bond to the sixth position of the quinoline .

The molecular formula is C₂₅H₂₁FN₂O₃, with a molecular weight of 416.45 g/mol. The SMILES notation for the compound is:
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC)C4=CC=C(C=C4)F .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₂₁FN₂O₃
Molecular Weight416.45 g/mol
logP (Predicted)~5.2 (estimated from analogs)
Hydrogen Bond Acceptors5
Polar Surface Area~70 Ų

Stereochemical Considerations

The compound is achiral due to the absence of stereogenic centers, as confirmed by structural analogs such as N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]propanamide .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol exists for this compound, routes for analogous quinolines suggest a multi-step approach:

  • Quinoline Core Formation: The Skraup or Pfitzinger reaction could generate the quinoline scaffold with a hydroxyl group at position 4 .

  • Ethoxy Introduction: Alkylation of the 4-hydroxy intermediate with ethyl bromide in the presence of a base .

  • 2-(4-Fluorophenyl) Attachment: Suzuki-Miyaura cross-coupling using a 4-fluorophenylboronic acid and palladium catalyst .

  • 6-Position Amidation: Reaction of the 6-aminoquinoline intermediate with 4-methoxybenzoyl chloride under Schotten-Baumann conditions .

Table 2: Key Synthetic Intermediates

StepIntermediateReagents/Conditions
14-HydroxyquinolineGlycerol, sulfuric acid
24-EthoxyquinolineEthyl bromide, K₂CO₃
32-(4-Fluorophenyl)quinolinePd(PPh₃)₄, Na₂CO₃, DME
4Final Amidation4-Methoxybenzoyl chloride, pyridine

Analytical Characterization

Hypothetical characterization data, extrapolated from analogs :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=8 Hz, 1H, quinoline-H), 7.92–7.20 (m, aromatic H), 4.15 (q, OCH₂CH₃), 3.89 (s, OCH₃).

  • MS (ESI+): m/z 417.2 [M+H]⁺.

Physicochemical Properties

Solubility and Partitioning

  • logP: Estimated at ~5.2, indicating moderate lipophilicity suitable for membrane permeability .

  • Aqueous Solubility: Predicted to be low (<0.1 mg/mL) due to the aromatic bulk and nonpolar substituents .

Stability Profile

  • Photostability: Likely stable under ambient light, as seen in fluorinated quinolines .

  • Thermal Stability: Decomposition expected above 250°C, consistent with benzamide-containing compounds .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • 4-Ethoxy vs. 4-Methoxy: Ethoxy’s larger size may increase hydrophobic interactions but reduce metabolic stability compared to methoxy .

  • Fluorophenyl Substitution: Enhances binding affinity to aromatic residues in enzyme active sites .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
P280Wear gloves/protective clothing

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count.

  • In Vitro Screening: Evaluate anticancer activity against NCI-60 cell lines.

  • ADMET Profiling: Assess metabolic stability in liver microsomes.

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